molecular formula C7H7ClOS B11913001 1-(5-Chloro-2-methylthiophen-3-yl)ethanone

1-(5-Chloro-2-methylthiophen-3-yl)ethanone

Cat. No.: B11913001
M. Wt: 174.65 g/mol
InChI Key: VZWWDWMDRVCIEG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylthiophen-3-yl)ethanone is an organic compound with the molecular formula C₇H₇ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro and methyl substituent on the thiophene ring.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone typically involves the chlorination of 2-methylthiophene followed by acylation. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-methylthiophen-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the context of its use .

Comparison with Similar Compounds

1-(5-Chloro-2-methylthiophen-3-yl)ethanone can be compared with other thiophene derivatives:

    1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.

    1-(5-Bromo-2-methylthiophen-3-yl)ethanone: Bromine substituent instead of chlorine.

    1-(5-Chloro-1-benzothiophen-3-yl)ethanone: Benzothiophene ring instead of thiophene

These compounds share similar chemical properties but differ in reactivity and applications due to the variations in their substituents and ring structures.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-(5-chloro-2-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H7ClOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3

InChI Key

VZWWDWMDRVCIEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C(=O)C

Origin of Product

United States

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